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3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B11516565
M. Wt: 239.23 g/mol
InChI Key: MKGAEQPPIKXYSS-UHFFFAOYSA-N
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Description

3-Oxo-3H-benzo[f]chromene-2-carboxamide is a coumarin-based compound that serves as a critical synthetic intermediate for developing novel substances with significant research potential in medicinal chemistry and bioimaging . Its core structure is derived from 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which is synthesized via a Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde and Meldrum's acid . This amide derivative is part of a broader class of compounds known for diverse biological activities, particularly antiproliferative effects against human non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460 . Research indicates that specific derivatives in this chemical class can inhibit cell proliferation by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels . Furthermore, related benzo[f]chromene compounds exhibit excellent fluorescence properties, making them suitable as effective fluorescent probes for biological imaging applications, provided they demonstrate low cytotoxicity . The coumarin nucleus is a privileged scaffold in drug discovery and materials science, with applications extending to electroluminescent devices and laser dyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B11516565 3-oxo-3H-benzo[f]chromene-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGAEQPPIKXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxo 3h Benzo F Chromene 2 Carboxamide and Its Precursors

Conventional Synthetic Approaches

Conventional synthetic methods remain fundamental in the preparation of the benzo[f]chromene framework. These approaches, primarily Knoevenagel condensation and multi-component reactions, offer reliable routes to the core structure and its derivatives.

Knoevenagel Condensation Strategies for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid

The Knoevenagel condensation is a cornerstone for the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. This reaction typically involves the condensation of a β-naphthol derivative with a compound containing an active methylene (B1212753) group. A common and effective route is the reaction between 2-hydroxy-1-naphthaldehyde (B42665) and an active methylene compound like diethyl malonate or Meldrum's acid. nih.govresearchgate.netshd-pub.org.rs

In a typical procedure, 2-hydroxy-1-naphthaldehyde is reacted with diethyl malonate in the presence of a catalytic amount of piperidine (B6355638) in ethanol (B145695), followed by reflux. nih.gov This method results in the formation of ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. nih.gov Yields for the ester have been reported to be as high as 90%. nih.gov

Alternatively, Meldrum's acid can be used as the active methylene component. The reaction of 2-hydroxy-1-naphthaldehyde with Meldrum's acid, often catalyzed by pyridine (B92270) in ethanol, yields the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid directly after hydrolysis, with reported yields around 85%. nih.gov It is crucial to control the stoichiometry as an excess of Meldrum's acid can lead to side reactions.

The general scheme for the Knoevenagel condensation is presented below:

Reactants: 2-hydroxy-1-naphthaldehyde and an active methylene compound (e.g., diethyl malonate, Meldrum's acid)

Catalyst: A basic catalyst such as piperidine or pyridine is commonly employed.

Solvent: Ethanol is a frequently used solvent for this reaction.

The resulting 3-oxo-3H-benzo[f]chromene-2-carboxylic acid is a key intermediate that can be converted to the target carboxamide through standard amidation procedures. This involves the activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Table 1: Knoevenagel Condensation for the Synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Precursors
Active Methylene CompoundCatalystSolventProductYield (%)Reference
Diethyl MalonatePiperidineEthanolEthyl 3-oxo-3H-benzo[f]chromene-2-carboxylate90 nih.gov
Meldrum's AcidPyridineEthanol3-oxo-3H-benzo[f]chromene-2-carboxylic acid~85 nih.gov
CyanoacetamidePiperidine-3-Imino-3H-benzo[f]chromene-2-carboxamide10.3 nih.gov

Multi-Component Reactions (MCRs) for Benzo[f]chromene Core Formation

The synthesis of the benzo[f]chromene core can be achieved through a one-pot condensation of an aromatic aldehyde, a β-naphthol, and a malononitrile (B47326) derivative. researchgate.net Various catalysts have been employed to facilitate these reactions, including guanidine (B92328) hydrochloride under solvent-free conditions. researchgate.net This approach allows for the rapid assembly of the 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile scaffold. While this specific MCR yields an amino-substituted chromene, it highlights the versatility of MCRs in constructing the fundamental benzo[f]chromene framework.

A general representation of a three-component reaction for the synthesis of a benzo[f]chromene derivative involves:

Components: An aldehyde, a naphthol derivative (like β-naphthol), and a compound with an active methylene group (e.g., malononitrile).

Catalyst: A variety of catalysts can be used, including bases, acids, or organocatalysts. researchgate.net

Conditions: The reaction can often be performed under solvent-free conditions or in environmentally benign solvents. researchgate.net

While a direct MCR leading to 3-oxo-3H-benzo[f]chromene-2-carboxamide has not been extensively reported, the synthesis of related structures suggests the potential for developing such a one-pot procedure. For instance, a one-pot, three-component synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives has been successfully achieved using a cobalt-doped iron (III) tartrate complex as a catalyst in water. researchgate.net This demonstrates the feasibility of MCRs for constructing complex chromene systems.

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic techniques such as microwave and ultrasound irradiation, as well as photochemical methods, have been applied to the synthesis of benzo[f]chromene derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. oatext.com

Microwave irradiation has been successfully employed in the Knoevenagel condensation for the synthesis of coumarins and related heterocycles. researchgate.net For example, the synthesis of α-cyanoacrylates from aromatic aldehydes and ethyl cyanoacetate (B8463686) can be achieved in 20-60 seconds with excellent yields under solvent-free microwave conditions using ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net This suggests that the synthesis of the precursor, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, via Knoevenagel condensation could be significantly expedited using microwave technology.

Furthermore, microwave-assisted MCRs have been developed for the synthesis of benzo[h]chromene derivatives. researchgate.net The condensation of 1-naphthol, malononitrile, and arylglyoxals in the presence of Mg-Al hydrotalcite under solvent-free microwave conditions afforded 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles in high yields (70-89%). researchgate.net Similarly, the synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives was achieved by irradiating a mixture of naphthalene-2,7-diol, malononitrile, and aromatic aldehydes with microwaves at 140 °C for just two minutes. mdpi.com

Table 2: Microwave-Assisted Synthesis of Benzo[f]chromene Derivatives
ReactantsCatalyst/ConditionsProductYield (%)Time (min)Reference
Naphthalene-2,7-diol, malononitrile, aromatic aldehydesPiperidine, 140 °C, 400 W3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrileHigh2 mdpi.com
1-Naphthol, malononitrile, arylglyoxalsMg-Al hydrotalcite, solvent-free2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles70-89- researchgate.net

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to the acceleration of chemical reactions. sci-hub.se

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including benzo[f]chromene derivatives. nih.gov A study reported the synthesis of a series of 1H-benzo[f]chromene derivatives under ultrasonic irradiation, highlighting the efficiency of this green chemistry approach. nih.gov Another report describes the synthesis of substituted 4H-benzo[f]chromenes using potassium titanium oxide oxalate (B1200264) dihydrate as a catalyst under ultrasonic irradiation (40 kHz) at 40°C, achieving a 92% yield in just 15 minutes. This is a significant improvement over the conventional method which required 3.5 hours to obtain an 85% yield. sci-hub.se

The use of ultrasound in MCRs has also been explored. A facile and efficient multicomponent synthesis of benzodiazepine (B76468) rings in water under ultrasound irradiation has been reported, achieving excellent yields without the need for traditional chromatography. nih.gov This demonstrates the potential of ultrasound-assisted MCRs for the synthesis of complex heterocyclic systems like this compound.

Table 3: Ultrasound-Assisted Synthesis of Benzo[f]chromene Derivatives
ReactantsCatalyst/ConditionsProductYield (%)Time (min)Reference
Aromatic aldehyde, malononitrile, β-naphtholPotassium titanium oxide oxalate dihydrate, 40 kHz, 40°C2-Amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile9215 sci-hub.se

Photochemical Synthesis Routes

Photochemical reactions, which are initiated by the absorption of light, offer a unique and powerful tool for the synthesis of organic compounds. These reactions can often be carried out at room temperature and can lead to the formation of products that are not accessible through thermal methods.

A one-pot photocatalytic synthesis of benzo[f]chromene has been reported, which involves the reaction of benzyl (B1604629) alcohol, malononitrile, and β-naphthol in the presence of an illuminated nano-SnO2/TiO2 composite at room temperature. rsc.org This study showcases the potential of photocatalysis as a green and efficient method for the synthesis of the benzo[f]chromene skeleton. rsc.org The photocatalyst, a nano-SnO2/TiO2 composite, was synthesized using a sol-gel method. rsc.org

While specific photochemical routes to this compound have not been detailed, the successful synthesis of the core structure using this method opens up avenues for further research and development in this area.

Catalytic Systems in the Synthesis of this compound Derivatives

The formation of the 3-oxo-3H-benzo[f]chromene skeleton, the foundational structure for the target carboxamide, is efficiently achieved through several catalytic pathways. These methods include reactions promoted by simple organic bases, metal complexes, ionic liquids, and solid-supported catalysts, each offering distinct advantages in terms of yield, reaction time, and environmental impact.

Organocatalysis (e.g., Piperidine, Pyridine)

Organocatalysis stands as a fundamental and widely used strategy for constructing benzo[f]chromene derivatives, primarily through the Knoevenagel condensation reaction. Basic organic molecules like piperidine and pyridine are effective catalysts for these transformations.

Pyridine is utilized in the synthesis of the key precursor, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. The reaction involves the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum's acid in ethanol, catalyzed by pyridine. This process, conducted at 80°C for four hours, yields the carboxylic acid in approximately 85% after hydrolysis.

Piperidine is also a highly effective catalyst for similar condensations. It is used to synthesize ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate by refluxing a mixture of 2-hydroxy-1-naphthaldehyde and diethyl malonate in ethanol for just 30 minutes, achieving a high yield of 90%. nih.gov Furthermore, piperidine facilitates the synthesis of 3-imino-3H-benzo[f]chromene-2-carboxamide, a direct precursor for chemosensors, from the condensation of 2-hydroxy-1-naphthaldehyde and cyanoacetamide. Microwave-assisted syntheses using piperidine have also been shown to dramatically accelerate reaction times to as little as two minutes for the production of 3-amino-substituted benzo[f]chromenes. nih.gov

Table 1: Organocatalyzed Synthesis of 3-oxo-3H-benzo[f]chromene Precursors
CatalystReactantsProductConditionsYieldReference
Pyridine2-Hydroxy-1-naphthaldehyde + Meldrum's Acid3-Oxo-3H-benzo[f]chromene-2-carboxylic acidEthanol, 80°C, 4h~85%
Piperidine2-Hydroxy-1-naphthaldehyde + Diethyl MalonateEthyl 3-oxo-3H-benzo[f]chromene-2-carboxylateEthanol, Reflux, 30 min90% nih.gov
Piperidine2-Hydroxy-1-naphthaldehyde + Cyanoacetamide3-Imino-3H-benzo[f]chromene-2-carboxamide-10.3%

Metal-Catalyzed Reactions (e.g., Iron(III) Triflate)

Metal-based catalysts, particularly Lewis acids, offer powerful alternatives for synthesizing the benzo[f]chromene core. Iron(III) triflate (Fe(OTf)₃) has proven to be a novel and effective catalyst for this purpose, especially when combined with ultrasound irradiation. tsijournals.com

This method facilitates a three-component reaction between a naphthol, an aldehyde, and acetophenone (B1666503). tsijournals.com The proposed mechanism involves the activation of the aldehyde by Fe(OTf)₃, which generates an ortho-quinone methide intermediate. This is followed by a Michael addition of the acetophenone enolate and subsequent intramolecular cyclization and dehydration to form the final 1,3-diaryl-3H-benzo[f]chromene product. tsijournals.com The use of ultrasound significantly accelerates the reaction, reducing the time from hours to minutes and improving yields. tsijournals.com Optimal conditions were found to be 5 mol% of Fe(OTf)₃ in acetonitrile (B52724) at 40°C under ultrasonication, providing yields of up to 92%. tsijournals.com

Table 2: Iron(III) Triflate-Catalyzed Synthesis of Benzo[f]chromene Derivatives
CatalystReactantsSolventConditionsYieldReference
Iron(III) triflate [Fe(OTf)₃]Naphthol, Aldehyde, AcetophenoneAcetonitrile5 mol% catalyst, 40°C, Ultrasound, 50-70 min88-92% tsijournals.com

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as green and efficient catalytic media for organic synthesis. Their use in the preparation of benzo[f]chromene derivatives offers advantages such as catalyst recyclability and mild reaction conditions. One approach involves a three-component reaction of a naphthol, an acetophenone derivative, and triethyl orthobenzoate using a silica-supported ionic liquid, [pmim]HSO₄ (SiO₂), as the catalyst. researchgate.net This heterogeneous system provides good yields and simplifies product isolation.

Another example is the use of hydroxyethylammonium acetate (HEAA) as a catalyst in aqueous media. This protocol allows for the synthesis of 2-amino-3-methylsulfonyl-4-aryl-benzo[f]chromene derivatives in yields of 65–75% at ambient to 80°C.

Heterogeneous Catalysis Approaches

Heterogeneous catalysis is advantageous for industrial applications due to the ease of catalyst separation and recycling. The synthesis of benzo[f]chromene derivatives has benefited from such approaches.

A prime example is the use of the silica-supported ionic liquid [pmim]HSO₄ (SiO₂) mentioned previously. researchgate.net By immobilizing the ionic liquid on a solid support (silica), the catalyst is rendered heterogeneous, allowing it to be easily filtered off from the reaction mixture and potentially reused. This method combines the catalytic activity of the ionic liquid with the practical benefits of a solid-phase catalyst, representing an environmentally conscious approach to the synthesis of the benzo[f]chromene scaffold. researchgate.net

Derivatization Strategies from Key Intermediates

Once the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid core is synthesized, it serves as a versatile intermediate for the preparation of a wide range of derivatives, including the target carboxamide.

Conversion of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid to Acid Chlorides

The conversion of a carboxylic acid to a more reactive acid chloride is a cornerstone of organic synthesis, enabling subsequent reactions with nucleophiles like amines to form amides. The standard and most effective reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com

The reaction of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid with thionyl chloride replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride. sigmaaldrich.com This intermediate is highly reactive due to the excellent leaving group ability of the chloride ion. The mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.orgchemistrysteps.com The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

This acid chloride is a crucial intermediate that is not typically isolated but is used directly in subsequent steps to react with various amines to produce the desired this compound derivatives.

Synthesis of Amide Derivatives, including this compound

The primary route to this compound and its N-substituted derivatives involves the synthesis of an essential intermediate, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. shd-pub.org.rs This carboxylic acid is then converted to the desired amide.

The synthesis of the carboxylic acid precursor is achieved via a Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and malonic acid. shd-pub.org.rs This reaction establishes the foundational benzo[f]chromene ring system. One reported synthesis yielded 3-oxo-3H-benzo[f]chromene-2-carboxylic acid as a yellow solid with a 60% yield and a melting point of 235.6–236.7 °C. shd-pub.org.rs

Once the carboxylic acid is obtained, it can be converted into a variety of amide derivatives. The general procedure involves activating the carboxylic acid, for instance by converting it to an acyl chloride or using a peptide coupling agent, followed by a reaction with ammonia to yield the primary amide (this compound) or with a suitable primary or secondary amine for N-substituted derivatives. Following this strategy, two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid amide and ester derivatives (compounds 5a-i and 6a-g) were synthesized to evaluate their biological activities. nih.gov

Another approach involves multicomponent reactions, which can construct complex heterocyclic molecules from simple starting materials in a single step. researchgate.net A mechanism for the synthesis of 3H-benzo[f]chromene-2-carboxamides has been described, highlighting the utility of 2-naphthol (B1666908) in such transformations. researchgate.net

Table 1: Synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Precursor

Synthesis of Ester Derivatives

The synthesis of ester derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, such as ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also employs the Knoevenagel condensation. nih.govresearchgate.net This method provides a direct route to the ester without first isolating the carboxylic acid intermediate.

In a typical procedure, 2-hydroxy-1-naphthaldehyde is reacted with a dialkyl malonate, such as diethyl malonate, in the presence of a catalytic amount of a base like piperidine. nih.govresearchgate.net The reaction mixture is heated under reflux in a solvent like ethanol. This one-pot synthesis is efficient, yielding the desired ester product upon cooling and purification. For the synthesis of ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, the reaction was completed in 30 minutes of refluxing and produced a white-yellow crystalline solid with a high yield of 90%. nih.govresearchgate.net

Table 2: Synthesis of Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Compound Index

Table 3: List of Mentioned Chemical Compounds

Chemical Reactivity and Transformation Studies of 3 Oxo 3h Benzo F Chromene 2 Carboxamide and Its Analogs

Cyclization and Fused Heterocycle Formation Reactions

The reactive nature of the 3-oxo-3H-benzo[f]chromene scaffold lends itself to the synthesis of various fused heterocyclic systems. Derivatives of this compound can serve as valuable intermediates in the construction of novel polycyclic molecules with potential pharmacological activities.

Research has demonstrated that heteroarylhydrazonals derived from 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one are versatile precursors for synthesizing a range of fused heterocycles. researchgate.net Treatment of these intermediates with different reagents can lead to the formation of pyridazinone, pyridine (B92270), and pyrazole (B372694) derivatives. researchgate.net For instance, the reaction with 2-cyanoacetamide (B1669375) or 3-oxo-3-phenylpropanenitrile in refluxing acetic acid containing ammonium (B1175870) acetate (B1210297) yields the corresponding pyridazinone derivatives. researchgate.net The proposed mechanism for pyridazinone formation involves the initial creation of an imino derivative, which is then hydrolyzed to the oxo form. researchgate.net

Similarly, reaction with ethyl cyanoacetate (B8463686) under the same conditions affords pyridine derivatives. researchgate.net Furthermore, treatment with α-haloketones such as chloroacetone (B47974) and phenacyl bromide in ethanol (B145695) with potassium carbonate at room temperature results in the formation of pyrazole derivatives. researchgate.net These cyclization reactions highlight the utility of the benzo[f]chromene system as a building block for complex heterocyclic structures.

Table 1: Synthesis of Fused Heterocycles from 3-Oxo-3H-benzo[f]chromene Analogs

Starting MaterialReagentProductReaction ConditionsReference
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one2-CyanoacetamidePyridazinone derivativeAcetic acid, ammonium acetate, reflux researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one3-Oxo-3-phenylpropanenitrilePyridazinone derivativeAcetic acid, ammonium acetate, reflux researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-oneEthyl cyanoacetatePyridine derivativeAcetic acid, ammonium acetate, reflux researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-oneChloroacetonePyrazole derivativeEthanol, K2CO3, room temperature researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-onePhenacyl bromidePyrazole derivativeEthanol, K2CO3, room temperature researchgate.net

Condensation Reactions with Carbonyl Compounds

Condensation reactions are fundamental in the synthesis and functionalization of the 3-oxo-3H-benzo[f]chromene core. The Knoevenagel condensation is a key method for the initial synthesis of the benzo[f]chromene ring system.

The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid can be achieved via a Knoevenagel condensation. researchgate.netshd-pub.org.rs A specific example is the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with diethyl malonate in the presence of a catalytic amount of piperidine (B6355638) in ethanol, which yields ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with a high yield of 90%. nih.gov

Furthermore, derivatives of 3-oxo-3H-benzo[f]chromene can undergo condensation reactions with various active methylene (B1212753) compounds. For example, heteroarylhydrazonal derivatives of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one react with active methylene reagents such as 2-cyanoacetamide, 3-oxo-3-phenylpropanenitrile, and ethyl cyanoacetate. researchgate.netmdpi.com These reactions typically proceed in the presence of a base or an acid catalyst and lead to the formation of more complex molecular architectures. researchgate.net

Table 2: Condensation Reactions Involving 3-Oxo-3H-benzo[f]chromene Analogs

Reactant 1Reactant 2ProductCatalyst/ConditionsYieldReference
2-Hydroxy-1-naphthaldehydeDiethyl malonateEthyl 3-oxo-3H-benzo[f]chromene-2-carboxylatePiperidine, ethanol, reflux90% nih.gov
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one2-CyanoacetamidePyridazinone derivativeAcetic acid, ammonium acetate, reflux- researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one3-Oxo-3-phenylpropanenitrilePyridazinone derivativeAcetic acid, ammonium acetate, reflux- researchgate.net
Heteroarylhydrazonal of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-oneEthyl cyanoacetatePyridine derivativeAcetic acid, ammonium acetate, reflux- mdpi.com

Schiff Base Formation Studies

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org These compounds are versatile intermediates in organic synthesis. The formation of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound.

While direct studies on Schiff base formation from 3-oxo-3H-benzo[f]chromene-2-carboxamide are not extensively reported, the general reactivity of related chromone (B188151) and benzanthrone (B145504) systems provides insight into the potential for such transformations. For instance, new substituted azomethines of benzanthrone have been synthesized through the condensation reaction of 3-aminobenzo[de]anthracen-7-one with various aromatic aldehydes. nih.gov Similarly, Schiff bases of 3-formylchromone have been synthesized and their metal complexes studied. asianjpr.com

These examples suggest that amino-derivatives of 3-oxo-3H-benzo[f]chromene could readily undergo condensation with aldehydes and ketones to form the corresponding Schiff bases. The synthesis of such derivatives would likely involve the introduction of an amino group onto the benzo[f]chromene scaffold, which could then react with a suitable carbonyl compound. The resulting Schiff bases could serve as ligands for metal complexes or as precursors for further synthetic modifications.

Stability and Reactivity Trends Influenced by Electronic and Steric Effects

The stability and reactivity of this compound and its analogs are significantly influenced by the electronic and steric properties of the substituents on the chromene ring system.

The planarity of the chromene ring system is a crucial factor affecting its stability and reactivity. In the analog, ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, the chromene ring system is nearly planar. nih.gov This planarity suggests a high degree of conjugation, which contributes to the thermodynamic stability of the molecule. The fused benzene (B151609) ring and the ethyl carboxylate group, however, are oriented at dihedral angles to the chromene plane, which can influence intermolecular interactions and crystal packing. nih.gov

Structural Elucidation and Advanced Characterization Methodologies

X-ray Crystallography for Molecular Structure and Crystal Packing Analysis

While specific crystallographic data for 3-oxo-3H-benzo[f]chromene-2-carboxamide is not extensively detailed, a thorough analysis of its close analogue, Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, offers significant insights into the structural framework of the benzo[f]chromene core.

Single-crystal X-ray diffraction studies on derivatives provide critical data regarding the unit cell dimensions and symmetry. For instance, the crystal structure of Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has been determined, revealing its crystallographic parameters. nih.govresearchgate.net Another related structure, (3-Oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithioate, has also been analyzed, confirming the monoclinic crystal system common to these types of molecules. nih.gov

Table 1: Representative Crystal Data for Benzo[f]chromene Derivatives
ParameterEthyl 3-oxo-3H-benzo[f]chromene-2-carboxylate nih.govresearchgate.net(3-Oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithioate nih.gov
Chemical FormulaC₁₆H₁₂O₄C₂₀H₁₉NO₂S₂
Formula Weight (g/mol)268.26369.48
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nNot specified
a (Å)14.6716 (11)12.4508 (3)
b (Å)4.5190 (5)10.1924 (3)
c (Å)19.3874 (18)14.0188 (4)
β (°)90.218 (7)100.953 (2)
Volume (ų)1285.4 (2)1746.63 (8)
Z44
Temperature (K)293296

The molecular conformation of the benzo[f]chromene system is characterized by its planarity. In the ethyl ester derivative, the chromene ring system is reported to be nearly planar, with a maximum deviation of only 0.026 Å. nih.gov Similarly, for (3-oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithioate, the 3H-benzo[f]chromene ring system is described as essentially planar. nih.gov The bond lengths and angles are generally in good agreement with those observed in other related chromene structures. nih.govresearchgate.net The carboxamide group in the title compound is expected to be coplanar with the adjacent double bond to maximize resonance stabilization.

The crystal packing of benzo[f]chromene derivatives is stabilized by a network of intermolecular interactions. In the crystal structure of (3-Oxo-3H-benzo[f]chromen-1-yl)methyl piperidine-1-carbodithioate, C—H⋯O hydrogen bonds and π–π stacking interactions are observed. nih.gov The π–π interactions occur between the fused pyran and benzene (B151609) rings of adjacent molecules, with a reported centroid–centroid distance of 3.652 Å. nih.gov For this compound, the primary amide group (-CONH₂) is expected to be a key player in the crystal packing, forming strong and directional N—H⋯O hydrogen bonds with neighboring molecules, likely leading to the formation of robust supramolecular architectures such as chains or sheets.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups present in the molecule.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework. While the spectrum for the title carboxamide is not provided, the data for Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate offers a valuable reference for the chemical shifts of the core benzo[f]chromene structure. nih.gov

Table 2: NMR Data for Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate in CDCl₃ nih.gov
NucleusChemical Shift (δ, ppm)Description
¹H NMR9.2 (s, 1H)CH proton of the pyrone ring
¹H NMR7.4 (m, 6H)Aromatic protons
¹H NMR4.4 (q, 2H)-OCH₂- of ethyl group
¹H NMR1.4 (s, 3H)-CH₃ of ethyl group
¹³C NMR163C=O of ester
¹³C NMR160C=O of pyrone ring
¹³C NMR114.5-150.4Aromatic and vinyl carbons
¹³C NMR58.8-OCH₂- of ethyl group
¹³C NMR26-CH₃ of ethyl group

For this compound, the signals corresponding to the ethyl group (at 4.4 and 1.4 ppm in ¹H NMR; 58.8 and 26 ppm in ¹³C NMR) would be absent. Instead, broad singlets corresponding to the two amide protons (-NH₂) would be expected in the ¹H NMR spectrum, typically in the range of 5.0-8.0 ppm. The chemical shift of the amide carbonyl carbon would appear in the ¹³C NMR spectrum, generally between 165-175 ppm.

IR spectroscopy is used to identify the characteristic vibrations of functional groups. The IR spectrum of Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate shows two distinct carbonyl stretching bands: one at 1765 cm⁻¹ for the pyrone C=O and another at 1750 cm⁻¹ for the ester C=O. nih.gov

For this compound, the IR spectrum would show significant differences. The key expected absorption bands include:

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.

C=O Stretching (Amide I): A strong absorption band typically between 1680-1650 cm⁻¹ for the amide carbonyl group.

C=O Stretching (Pyrone): A strong absorption band around 1765 cm⁻¹ for the lactone carbonyl in the pyrone ring.

N-H Bending (Amide II): A band around 1640-1550 cm⁻¹ associated with the N-H bending vibration.

Mass Spectrometry (MS, HR-TOF-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of novel synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule.

In the characterization of N-substituted this compound derivatives, HRMS is routinely employed to confirm their successful synthesis. mdpi.com For instance, studies on related chromene carboxamides demonstrate the power of this technique. The ESI-HRMS analysis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide recorded a found m/z value of 324.1224 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 324.1231, confirming the compound's identity with a mass error of just -2.16 ppm. mdpi.com

The fragmentation patterns observed in the mass spectra also offer valuable structural information. For example, the mass spectrum of N-(p-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, a structurally similar compound, displayed the correct molecular ion peak at m/z 299 (25%). A significant base peak was observed at m/z 173, corresponding to the loss of the chlorophenylamino group ([M-ClC₆H₄NH]⁺), which helps to confirm the connectivity of the carboxamide moiety. This type of fragmentation, involving the cleavage of the amide bond, is a characteristic feature in the mass spectra of these compounds.

Table 1: Representative High-Resolution Mass Spectrometry Data for Chromene Carboxamide Derivatives

Compound Name Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference

This table presents example data for a related chromene carboxamide to illustrate the application of HRMS.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a key technique for investigating the photophysical properties of 3-oxo-3H-benzo[f]chromene derivatives, which are known for their fluorescent capabilities. The absorption spectrum reveals information about the electronic transitions within the molecule's extensive π-conjugated system.

Studies on a series of N-substituted 3-oxo-3H-benzo[f]chromene-2-carboxamides show that these compounds exhibit a characteristic and nearly identical absorption band. mdpi.com When measured in a solvent such as 1,2-dichloroethane, the absorption spectra are dominated by a strong band located in the range of 360 to 410 nm. mdpi.com This absorption is responsible for the promotion of electrons from the ground state to an excited state, which is the prerequisite for the fluorescence emission observed in many of these derivatives. mdpi.com

For comparison, the parent compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, displays a maximum absorption peak (λmax) at 374 nm when measured in methanol (B129727). shd-pub.org.rs The position and intensity of this absorption band are influenced by both the solvent polarity and the nature of the substituent at the 2-position of the chromene ring. The consistency of the absorption range across various amide derivatives indicates that the core chromophore of the 3-oxo-3H-benzo[f]chromene system is the primary determinant of the electronic absorption properties. mdpi.com

Table 2: UV-Visible Absorption Data for 3-Oxo-3H-benzo[f]chromene Derivatives

Compound Solvent Absorption Range (λmax) Reference
N-substituted 3-oxo-3H-benzo[f]chromene-2-carboxamides 1,2-Dichloroethane 360–410 nm mdpi.com
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Methanol 374 nm shd-pub.org.rs

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of benzo[f]chromene derivatives. shd-pub.org.rsresearchgate.net

Before calculating molecular properties, the molecule's most stable three-dimensional arrangement, or its optimized geometry, must be determined. DFT calculations are employed to find the minimum energy conformation of the molecule. For instance, the geometry of the related compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, was clarified using DFT calculations with the M06 functional and 6-31G(d,p) basis set. shd-pub.org.rs

Table 1: Selected Crystallographic Data for Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate nih.gov
ParameterValue
Molecular FormulaC16H12O4
Crystal SystemMonoclinic
Maximum Deviation from Planarity (Chromene Ring)0.026 (1) Å
Dihedral Angle (Chromene Ring vs. Fused Benzene (B151609) Ring)1.24 (9)°
Dihedral Angle (Chromene Ring vs. Ethyl Carboxylate Plane)26.5 (2)°

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For the related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, DFT calculations helped to elucidate a photoinduced electron transfer (PET) mechanism in its interaction with sodium ions. shd-pub.org.rs This type of mechanism is directly governed by the relative energies of the frontier orbitals of the interacting species. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation, which is crucial for processes like fluorescence and photo-switching.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict electronic absorption spectra (UV-Vis). researchgate.net These predictions are valuable for interpreting experimental data and understanding the electronic transitions occurring within the molecule.

For example, the experimental UV-Vis absorption maximum (λmax) for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid in methanol (B129727) was recorded at 374 nm. shd-pub.org.rs TD-DFT calculations performed on this or the target carboxamide molecule would aim to reproduce this value. The calculations would identify the specific electronic transitions (e.g., from HOMO to LUMO) responsible for this absorption band, providing a theoretical basis for the observed photophysical properties.

Reaction Mechanism Elucidation via Computational Modeling

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and calculating activation energies.

The synthesis of the benzo[f]chromene core often proceeds via a Knoevenagel condensation. Computational modeling can be used to study the step-by-step mechanism of this reaction, evaluating the energetics of proposed pathways and confirming the role of catalysts.

Furthermore, DFT has been used to confirm the interaction mechanism between 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and sodium ions. The calculations supported a mechanism involving both oxidative and reductive photoinduced electron transfer (PET), depending on the stoichiometric ratio of the compound to the ion. shd-pub.org.rs Such studies are crucial for designing chemosensors with specific functionalities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is essential in drug discovery for screening virtual libraries of compounds against a biological target and for predicting binding modes.

While specific docking studies for 3-oxo-3H-benzo[f]chromene-2-carboxamide are not detailed in the provided results, derivatives of the benzo[f]chromene scaffold are known for their potent antitumor and antiproliferative activities. nih.govnih.gov These biological effects are often investigated through docking studies to understand the molecular basis of their action. For instance, derivatives have been evaluated against human non-small cell lung cancer cell lines (A549 and NCI-H460), and their activity is linked to apoptosis induction and increased reactive oxygen species (ROS). nih.gov Other derivatives have been studied as P-glycoprotein (P-gp) inhibitors in multidrug-resistant cancer cells. nih.gov

Table 2: Potential Biological Targets for Benzo[f]chromene Derivatives Investigated via Molecular Docking
Biological Target ClassSpecific Example(s)Therapeutic AreaReference
Protein Kinasesc-Src kinaseAnticancer nih.gov
Apoptosis RegulatorsBcl-2 proteinAnticancer nih.gov
Efflux PumpsP-glycoprotein (P-gp/ABCB1)Cancer (Multidrug Resistance) nih.gov
Cyclooxygenase (COX) EnzymesCOX-1, COX-2Anti-inflammatory nih.gov
Bacterial EnzymesDNA gyrase, Topoisomerase IVAntibacterial dntb.gov.ua

Computational Analysis of Interaction Energies

A key output of molecular docking simulations is the calculation of interaction energy, often reported as a binding affinity or docking score (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

In studies of related heterocyclic compounds, docking results consistently show a correlation between lower binding energy scores and higher biological activity. nih.govmdpi.com For example, in the evaluation of isoxazole-carboxamide derivatives as COX inhibitors, the compound with the most favorable binding interactions and lowest calculated binding energy was also the most potent in vitro. nih.gov Analysis of the interaction energies for different conformations and different substituents reveals which chemical modifications are likely to enhance binding affinity, guiding the design of more potent molecules. mdpi.com

Photophysical Properties and Sensing Applications

Fluorescence Spectroscopy of 3-oxo-3H-benzo[f]chromene-2-carboxamide and its Derivatives

The fluorescence of this class of compounds is characterized by strong emissions, significant Stokes shifts, and a high sensitivity to structural modifications.

Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid are known for their strong blue fluorescence. mdpi.com The parent compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, when measured in methanol (B129727), displays an absorption maximum (λmax) at 374 nm and an emission maximum (λem) at 445 nm, resulting in a Stokes shift of 71 nm. shd-pub.org.rsshd-pub.org.rs

A study of various ester and amide derivatives showed a consistent absorption band between 360 nm and 410 nm. mdpi.com When excited at 360 nm, these compounds produce a strong blue emission in the 430–445 nm range. mdpi.com This represents a significant redshift in both absorption and emission spectra compared to simpler coumarins. mdpi.com

Table 1: Photophysical Data for 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid and its Ester Derivatives

CompoundAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (νabs − νem) (cm⁻¹)
Carboxylic Acid3744454519 (71 nm)
Methyl Ester (6a)3754434363
Ethyl Ester (6b)3744444467
n-Propyl Ester (6c)3754444415
i-Propyl Ester (6d)3754444415
n-Butyl Ester (6e)3754444415
n-Pentyl Ester (6f)3754454465
n-Hexyl Ester (6g)3754454465

Data for the Carboxylic Acid was measured in Methanol (MeOH). shd-pub.org.rsshd-pub.org.rs Data for ester derivatives (compounds 6a-g) was measured in a separate study. mdpi.com

The fluorescence quantum yield (Φf), a measure of a molecule's emission efficiency, varies significantly among the derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. Many of the amide derivatives (specifically compounds 5a–f, 5h, and 5i in a referenced study) exhibit very low quantum yields, with Φf values below 0.1. mdpi.com

In contrast, certain ester derivatives and at least one amide derivative (compound 5g) are highly fluorescent, with quantum yields ranging from 0.44 to 0.66. mdpi.com The n-hexyl ester derivative (compound 6g) was found to have the highest quantum yield in the series at 0.66, highlighting its potential as an effective fluorescent probe. mdpi.comdoaj.org

Table 2: Fluorescence Quantum Yields (Φf) for Selected 3-oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives

CompoundSubstituent TypeFluorescence Quantum Yield (Φf)
Amides (5a-f, 5h, 5i)Amide< 0.1
Amide (5g)Amide0.44
Methyl Ester (6a)Ester0.47
Ethyl Ester (6b)Ester0.49
n-Propyl Ester (6c)Ester0.55
i-Propyl Ester (6d)Ester0.52
n-Butyl Ester (6e)Ester0.58
n-Pentyl Ester (6f)Ester0.61
n-Hexyl Ester (6g)Ester0.66

Quantum yields were determined using quinine (B1679958) sulfate (B86663) as a reference standard. mdpi.com

Substituents attached to the 3-oxo-3H-benzo[f]chromene core have a profound impact on the molecule's fluorescence. Research on a series of ester derivatives (compounds 6a-g) demonstrates a clear trend: as the length of the terminal alkyl chain increases, the fluorescence intensity and the quantum yield also increase sequentially. mdpi.com

Furthermore, the structure of the alkyl chain is a determining factor. mdpi.com For instance, the n-propyl ester shows a higher quantum yield than the i-propyl ester, suggesting that linear alkyl chains are more effective at enhancing the quantum yield than branched chains with an equal number of carbon atoms. mdpi.com

Photochromism and Optical Switching Behavior

The broader class of 3H-benzo[f]chromene compounds, to which the carboxamide belongs, is recognized for its photochromic properties. This behavior involves a reversible structural transformation when the molecule is irradiated with light. One study noted that a specific derivative could generate long-lived colored isomers upon exposure to UV light, a characteristic that is foundational for applications in optical switches and smart materials.

Chemosensing Capabilities

The fluorescent properties of the 3-oxo-3H-benzo[f]chromene scaffold are highly sensitive to the local chemical environment, making it an excellent platform for developing chemosensors for specific ions.

Scientific studies have successfully demonstrated the use of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid as a selective fluorescent chemosensor for sodium ions (Na⁺). shd-pub.org.rsshd-pub.org.rs The sensing mechanism is based on a phenomenon known as chelation-quenched fluorescence (CHQF), where the fluorescence of the compound is selectively turned off in the presence of Na⁺. shd-pub.org.rsshd-pub.org.rs

The interaction between the compound and the sodium ion occurs with a binding stoichiometry of 1:2. shd-pub.org.rsshd-pub.org.rs In a methanol-water mixture, this sensor exhibited a limit of detection (LoD) of 0.14 mg/L and a limit of quantification (LoQ) of 0.48 mg/L for Na⁺. shd-pub.org.rsshd-pub.org.rs Computational studies using Density Functional Theory (DFT) calculations suggest that the quenching mechanism involves a photoinduced electron transfer (PET) process upon chelation of the sodium ion. shd-pub.org.rs

Fluorescence Quenching Mechanisms in Chemosensing

While detailed chemosensing studies on this compound are not extensively documented, research on its immediate precursor, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid , provides significant insights into the operative fluorescence quenching mechanisms. This carboxylic acid derivative has been identified as a selective chemosensor for the sodium ion (Na⁺). mdpi.comshd-pub.org.rs

The primary mechanism responsible for the observed decrease in fluorescence upon ion binding is Chelation-Quenched Fluorescence (CHQF) . mdpi.com This process occurs when the formation of a complex between the fluorophore (the benzo[f]chromene molecule) and a metal ion leads to a reduction in the fluorescence quantum yield.

Further computational analysis using Density Functional Theory (DFT) has elucidated that the quenching is driven by Photoinduced Electron Transfer (PET) . mdpi.com In the complex formed between the carboxylic acid sensor and the sodium ion, an electron is transferred from the excited fluorophore to the metal ion. Specifically, the mechanism varies with the stoichiometry of the complex:

At a 1:1 equivalent (sensor to ion), an oxidative PET process is proposed.

At a 2:1 equivalent, a reductive PET mechanism is suggested. mdpi.com

This PET process effectively provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence emission. Studies on other benzo[h]chromene derivatives have also identified PET as a key mechanism in fluorescence sensing, where the binding of an analyte like Pb²⁺ can inhibit PET and lead to a "turn-on" fluorescence response.

Binding Stoichiometry and Limit of Detection in Sensing Applications

The effectiveness of a chemosensor is quantified by its binding affinity for the target analyte and its sensitivity, often expressed as the limit of detection (LOD).

For the analogue 3-oxo-3H-benzo[f]chromene-2-carboxylic acid , its interaction with sodium ions has been characterized. mdpi.com The binding stoichiometry between the sensor and Na⁺ was determined to be 1:2 . This indicates that one molecule of the benzo[f]chromene carboxylic acid complexes with two sodium ions. This ratio is often determined using methods like the Job's plot, which analyzes the change in a physical property (such as absorbance or fluorescence) as the molar fraction of the analyte is varied. researchgate.net

The sensitivity of this specific sensor was quantified, yielding a Limit of Detection (LOD) of 0.14 mg/L and a Limit of Quantification (LoQ) of 0.48 mg/L for Na⁺ in a methanol-water mixture. mdpi.com The LOD is typically calculated as the concentration at which the analytical signal is significantly distinguishable from the background noise, often defined as three times the standard deviation of the blank measurement divided by the slope of the calibration curve. mdpi.comrsc.org

In contrast, a study that synthesized a series of This compound derivatives noted their generally poor photophysical properties for sensing applications. mdpi.com These carboxamide compounds were found to have very low fluorescence quantum yields (Φf < 0.1), which makes them less suitable for development as fluorescent probes compared to their ester counterparts, some of which exhibited quantum yields as high as 0.66. mdpi.com

Table 1: Sensing Characteristics of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid for Na⁺

PropertyValue
AnalyteSodium Ion (Na⁺)
Binding Stoichiometry (Sensor:Ion)1:2
Limit of Detection (LOD)0.14 mg/L
Limit of Quantification (LOQ)0.48 mg/L

Data derived from a study on the carboxylic acid analogue. mdpi.com

Chiroptical Properties and Induced Chirality Studies

There is currently a lack of published research specifically investigating the chiroptical properties or induced chirality of this compound.

While the core structure of benzo[f]chromene is planar, the introduction of chiral centers or the creation of atropisomers (axial chirality resulting from hindered rotation around a single bond) could impart chiroptical properties, such as optical rotation and circular dichroism. nih.gov The synthesis of 1H-benzo[f]chromene derivatives has been shown to create a chiral center at the C1 position, although in the reported synthesis, it resulted in a racemic (optically inactive) mixture. nih.gov

The broader field of biaryl chemistry has explored the creation of axially chiral compounds using lactone (cyclic ester) bridges, which are structurally related to the pyrone ring in the benzo[f]chromene system. researchgate.netnih.gov These methods involve the atroposelective synthesis or resolution of lactone-bridged biaryls to create molecules with stable axial chirality. However, such studies have not been extended to the specific this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Biological Interaction in Vitro

SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, these studies have provided valuable insights into the structural requirements for antiproliferative activity.

Correlation of Structural Modifications with Antiproliferative Activity (In Vitro)

In a key study, two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives were synthesized to evaluate their potential as anticancer agents. nih.gov The two series consisted of amides (compounds 5a–i) and esters (compounds 6a–g), which were tested for their ability to inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. nih.gov

The results indicated that the antiproliferative activity was highly dependent on the nature of the functional group at the C-2 position of the benzo[f]chromene core. Generally, the amide derivatives demonstrated greater potency compared to their ester counterparts. nih.gov Most of the ester derivatives (6a-g) exhibited weak activity, with 50% inhibitory concentration (IC₅₀) values exceeding 60 μM. nih.gov In contrast, several amide derivatives showed notable antiproliferative effects. nih.gov

Among all the synthesized compounds, the amide derivative designated as 5e emerged as the most potent, with IC₅₀ values of 20.53 ± 1.84 μM against the A549 cell line and 29.19 ± 2.61 μM against the NCI-H460 cell line. nih.gov This highlights the critical role of the carboxamide moiety and its specific substituents in conferring cytotoxic activity.

Table 1: Antiproliferative Activity of 3-oxo-3H-benzo[f]chromene-2-carboxamide Derivatives (5a-i) against A549 and NCI-H460 Cell Lines IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment. Data are expressed as mean ± SD from four independent experiments. Compounds with IC₅₀ > 60 μM are considered inactive.

CompoundR (Substituent on Amide)IC₅₀ (μM) vs. A549IC₅₀ (μM) vs. NCI-H460
5a H>60>60
5b Phenyl>60>60
5c 4-Methylphenyl>60>60
5d 4-Methoxyphenyl>60>60
5e 4-Chlorophenyl 20.53 ± 1.84 29.19 ± 2.61
5f 4-Fluorophenyl42.17 ± 3.5555.43 ± 4.12
5g 4-Bromophenyl38.56 ± 2.9341.28 ± 3.76
5h 4-Nitrophenyl>60>60
5i Benzyl (B1604629)>60>60
Source: nih.gov

Influence of Substituent Groups on Cellular Activity

The influence of various substituent groups on the amide nitrogen of the this compound scaffold significantly impacts cellular activity. Analysis of the amide series (5a-i) reveals a clear dependency on the nature of the aromatic ring attached to the amide nitrogen. nih.gov

The unsubstituted amide (5a) and the N-phenyl amide (5b) were inactive. nih.gov The introduction of electron-donating groups, such as methyl (5c) and methoxy (B1213986) (5d) on the phenyl ring, did not confer significant activity. nih.gov Similarly, the bulky N-benzyl (5i) and the strongly electron-withdrawing nitro group (5h) resulted in inactive compounds. nih.gov

However, the introduction of halogens at the para-position of the phenyl ring had a marked effect. The N-(4-chlorophenyl) derivative (5e ) was the most active compound in the series. nih.gov The N-(4-bromophenyl) derivative (5g) and the N-(4-fluorophenyl) derivative (5f) also showed activity, although they were less potent than the chloro-substituted compound. nih.gov This suggests that a halogen at the para-position of the N-phenyl ring is favorable for antiproliferative activity, with chlorine being the optimal substituent in this series. nih.gov

Molecular and Cellular Mechanisms of Action (In Vitro)

To understand the basis of its antiproliferative effects, the most potent compound, 5e , was investigated further to elucidate its molecular and cellular mechanisms of action.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis, and by interfering with the cell division cycle. Studies have shown that compound 5e , the N-(4-chlorophenyl) derivative of this compound, is a potent inducer of apoptosis and also causes cell cycle arrest in cancer cells. nih.govnih.govdoaj.org This dual action contributes significantly to its observed antiproliferative activity against non-small cell lung cancer lines. nih.gov Other related benzo[f]chromene derivatives have also been reported to trigger cell cycle arrest and apoptosis, sometimes through the inhibition of topoisomerase I and II. tandfonline.commdpi.com

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. nih.gov The mechanism of action for compound 5e has been linked to its ability to modulate intracellular ROS levels. nih.govnih.govdoaj.org Research indicates that treatment with compound 5e leads to an elevation of ROS within cancer cells. nih.gov This increase in oxidative stress is believed to be a key factor in the subsequent induction of apoptosis and cell death, suggesting that the compound's anticancer activity is, at least in part, mediated by the generation of ROS. nih.gov

Investigation of Kinase Inhibition Profiles (In Vitro)

While direct kinase inhibition profiling for this compound itself is not extensively detailed in the available literature, studies on closely related scaffolds suggest this is a promising area of investigation. Derivatives of the parent 3H-benzo[f]chromene structure are known to possess kinase-inhibitory activities. Specifically, certain 1H-benzo[f]chromene derivatives have been identified as inhibitors of c-Src kinase, an enzyme often implicated in cancer progression and metastasis. mdpi.comndl.gov.innih.gov These findings suggest that the benzo[f]chromene framework may serve as a scaffold for developing kinase inhibitors, although further specific assays are needed to determine the direct kinase inhibition profile of the 3-oxo-carboxamide series.

DNA Interaction Studies

Derivatives of the core 3-oxo-3H-benzo[f]chromene structure, which are part of the broader coumarin (B35378) family, have been investigated for their ability to interact with DNA, a key target for anticancer agents. The mode of binding is a critical determinant of their biological activity. Studies on related coumarin compounds suggest two primary modes of non-covalent interaction: intercalation and groove binding. bohrium.comsci-hub.se

Binding Modes:

Intercalation: This mode involves the insertion of the planar aromatic chromene ring system between the base pairs of the DNA double helix. This action can lead to structural distortions, such as unwinding of the helix and an increase in the length of the DNA molecule. sci-hub.se Evidence for intercalation is often gathered through techniques like UV-visible spectroscopy, where a hypochromic effect (decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the compound are observed upon binding to DNA. Viscosity measurements of DNA solutions can also provide strong evidence; an increase in viscosity is indicative of the lengthening of the DNA helix due to the insertion of the intercalating agent. bohrium.com

Groove Binding: Alternatively, these molecules can fit into the minor or major grooves of the DNA helix. bohrium.com This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs in the grooves. Molecular modeling and docking studies are instrumental in predicting and visualizing these interactions, showing how the molecule orients itself within the DNA groove. bohrium.com For certain coumarin derivatives, groove binding has been identified as the predominant mode of interaction. bohrium.com

The specific substitutions on the carboxamide moiety and the benzo[f]chromene ring system are expected to significantly influence the preferred binding mode and the affinity of the compound for DNA. For instance, the presence of substituents that can form hydrogen bonds would likely favor groove binding.

DNA Damage and Protection:

While direct studies on the DNA damage protection capabilities of this compound are not extensively documented, the interaction of these compounds with DNA can lead to the inhibition of DNA replication and transcription, ultimately triggering cellular apoptosis (programmed cell death). nih.gov Some coumarin derivatives have been shown to induce DNA cleavage, which is a form of DNA damage that can be cytotoxic to cancer cells. sci-hub.se

Enzyme Inhibition Studies

The this compound scaffold has been explored as a template for the design of enzyme inhibitors. The rigid, planar structure of the benzo[f]chromene core makes it an attractive candidate for fitting into the active sites of various enzymes.

Monoamine Oxidase (MAO) Inhibition:

Acetylcholinesterase (AChE) Inhibition:

Compounds with a structural resemblance to this compound have demonstrated inhibitory activity against acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic approach for Alzheimer's disease. The benzo[f]chromene moiety can potentially interact with the active site of AChE, and modifications to the carboxamide side chain could be tailored to enhance binding affinity and inhibitory potency.

Antibacterial Activity Mechanisms (In Vitro)

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. Coumarin derivatives have been recognized for their potential as antibacterial compounds, acting through various mechanisms to inhibit bacterial growth. matjournals.net

Mechanisms of Action:

DNA Gyrase Inhibition: One of the proposed mechanisms of antibacterial action for coumarin derivatives is the inhibition of bacterial DNA gyrase. matjournals.net This enzyme is essential for DNA replication, and its inhibition leads to the cessation of bacterial cell division.

Cell Membrane Disruption: Some coumarin derivatives can interfere with the integrity of the bacterial cell membrane. matjournals.netfrontiersin.org This can lead to the leakage of essential cellular components and ultimately, cell death. Studies on certain coumarins have shown that they can cause significant damage to the bacterial membrane. frontiersin.org

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Certain coumarin derivatives have been found to inhibit quorum sensing signaling pathways, thereby reducing bacterial pathogenicity without directly killing the bacteria. matjournals.netacs.org This mode of action is advantageous as it may exert less selective pressure for the development of resistance.

Inhibition of Histidine Kinase: Some indole-coumarin hybrid molecules have been designed to target bacterial histidine kinases, which are components of two-component signal transduction systems that are crucial for bacterial survival and adaptation. mdpi.com

The specific antibacterial mechanism of a given this compound derivative would be dependent on its unique substitution pattern. For instance, a trifluoromethyl group has been shown to enhance the antimicrobial activity of certain coumarin derivatives. frontiersin.org

Development of Fluorescent Probes for Biological Imaging (In Vitro Research Tools)

The inherent fluorescence of the coumarin scaffold has been widely exploited in the development of fluorescent probes for biological imaging. Derivatives of this compound have been synthesized and evaluated for their photophysical properties and their potential as fluorescent probes for visualizing living cells.

These compounds typically exhibit absorption bands in the near-ultraviolet to visible region and can produce strong fluorescence emission. For instance, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters and amides have been shown to have absorption maxima ranging from 360 to 410 nm and emit blue fluorescence in the range of 430–445 nm upon excitation.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for a good fluorescent probe. For some 3-oxo-3H-benzo[f]chromene-2-carboxylic acid esters, the quantum yield has been observed to increase with the prolongation of an aliphatic chain substituent.

Confocal laser scanning microscopy (CLSM) has been used to demonstrate the utility of these compounds in live-cell imaging. For example, A549 cells treated with specific this compound derivatives have shown clear intracellular fluorescence, indicating that these compounds can readily penetrate cell membranes and accumulate in the cytoplasm. The low cytotoxicity of some of these derivatives further enhances their suitability as fluorescent probes for studying cellular processes in living systems.

Compound TypeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Cellular Localization
This compound derivative~360-410~430-445Varies with substitutionCytoplasm
3-oxo-3H-benzo[f]chromene-2-carboxylic acid ester~360-410~430-445Up to 0.66Cytoplasm

Advanced Applications in Materials Science and Optics

Organic Light-Emitting Diodes (OLEDs) and Electron-Transporting Emitters

Benzo-annulated chromene derivatives are recognized for their utility in organic light-emitting devices, where they can function as electron-transporting emitters. The inherent electron-deficient nature of the coumarin (B35378) core, a key structural feature of 3-oxo-3H-benzo[f]chromene-2-carboxamide, facilitates electron transport, a critical process for efficient OLED operation. While direct fabrication of OLED devices using the parent carboxamide is not extensively documented in the reviewed literature, the photophysical properties of its derivatives strongly support their potential in this field.

Detailed studies on a series of N-substituted this compound derivatives have provided valuable insights into their luminescence, a key factor for emitter materials in OLEDs. mdpi.com The absorption and emission characteristics, along with fluorescence quantum yields (Φf), are fundamental parameters for evaluating a compound's suitability for electroluminescent applications. For instance, derivatives with different substituents on the N-phenyl ring exhibit distinct photophysical behaviors in solution. mdpi.com

A notable observation is the significant red shift in both the absorption and emission spectra of these carboxamide derivatives when compared to simpler coumarins like 7-hydroxycoumarin (7-HC). mdpi.com This shift pushes the emission into the blue region of the visible spectrum, a desirable characteristic for display and lighting applications. However, the fluorescence quantum yields for many of these derivatives are relatively low, which could be a limitation for their use as primary emitters but still allows for their consideration as host or electron-transporting materials in OLED architectures. mdpi.com

Table 1: Photophysical Properties of Selected this compound Derivatives in 1,2-dichloroethane mdpi.com

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
5a 3,5-dimethylphenyl36241250<0.1
5g 4-(diethylamino)phenyl38844860<0.1

Data extracted from a study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives. mdpi.com

The data indicates that while these compounds possess the foundational spectral characteristics for OLED applications, further molecular engineering would be necessary to enhance their quantum efficiency for use as primary light-emitting components.

Laser Dyes and Lasing Range Extension

The chromene scaffold is a well-established pharmacophore in the development of laser dyes. Compounds based on this structure are known for their high photostability and efficiency, particularly in the blue-green region of the visible spectrum. The extension of the lasing range is a significant area of research, and it has been noted that introducing a heterocyclic unit at the 3-position of the chromene ring can achieve this.

The this compound structure, with its extended conjugation provided by the benzo[f] fusion, is a promising platform for developing new laser dyes. The fluorescence properties of its derivatives, as detailed in the preceding section, show emissions in the 412–448 nm range, which is of interest for blue-emitting dye lasers. mdpi.com

The effectiveness of a laser dye is heavily dependent on its fluorescence quantum yield. While some of the studied carboxamide derivatives exhibit low quantum yields, this is not a universal characteristic of the entire class. mdpi.com For comparison, related ester derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown significantly higher quantum yields, reaching up to 0.66. mdpi.com This suggests that the fundamental chromophore has the potential for high emission efficiency and that modifications to the carboxamide group, or the use of specific solvent environments, could enhance the quantum yield of the carboxamide derivatives to a level suitable for lasing applications.

Integration into Smart Materials Design

"Smart materials" are materials that respond to external stimuli with a specific output, and fluorescent compounds are often key components in their design. The this compound framework has been successfully integrated into a smart material application in the form of a fluorescent probe for biological imaging. mdpi.com

Specifically, the derivative N-(4-(diethylamino)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (compound 5g) has been investigated as a bio-imaging agent. mdpi.com This compound was found to be effective for selectively staining the cytoplasm of living cells, demonstrating its ability to function in a complex biological environment. mdpi.com When excited with a 360 nm laser, the compound emits blue fluorescence, allowing for clear visualization of the cellular structure. mdpi.com

The utility of this carboxamide derivative as a smart probe lies in its targeted localization and distinct fluorescent signal within the cellular environment. In comparative studies, it was observed that at a concentration of 20 μM, the intracellular fluorescence intensity of this compound was significantly stronger than that of the common fluorescent standard 7-hydroxycoumarin, underscoring its potential for high-contrast imaging. mdpi.com This application highlights the potential for designing stimuli-responsive materials based on the this compound scaffold, where the fluorescence properties could be modulated by the local environment, such as pH, ion concentration, or the presence of specific biomolecules.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-oxo-3H-benzo[f]chromene-2-carboxamide

Research into this compound and its related structures has yielded significant insights into its synthesis, chemical behavior, and potential applications. The primary method for synthesizing the core structure, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, involves a Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde (B42665) and Meldrum's acid. A similar condensation reaction using cyanoacetamide leads to the formation of 3-imino-3H-benzo[f]chromene-2-carboxamide, a precursor for chemosensors.

Derivatives of this core structure have demonstrated notable pharmacological activities. Specifically, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have shown potent antiproliferative effects against human non-small cell lung cancer cell lines. nih.gov One particular compound from a synthesized series exhibited strong activity by inducing apoptosis, causing cell cycle arrest, and increasing reactive oxygen species levels in cancer cells. nih.gov This highlights its potential as an antitumor agent. nih.gov

Beyond its anticancer potential, the benzo[f]chromene scaffold is recognized for its fluorescent properties. Derivatives have been developed as effective fluorescent probes for biological imaging, exhibiting low cytotoxicity which is crucial for such applications. nih.gov Furthermore, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid itself has been investigated as a chemosensor, demonstrating selective fluorescence quenching in the presence of sodium ions. shd-pub.org.rs

The broader class of chromenes, to which this compound belongs, is known for its diverse biological activities and industrial applications, including use in electrophotographic and electroluminescent devices. nih.gov The structural framework of this compound, with its fused ring system, provides a versatile platform for creating a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science. researchgate.netkoreascience.kr

Identification of Research Gaps and Challenges

Despite the promising findings, several research gaps and challenges remain in the comprehensive understanding and application of this compound and its derivatives.

Limited Scope of Biological Screening: While initial studies have shown promising antitumor activity against specific lung cancer cell lines and breast cancer cell lines, the full spectrum of its pharmacological potential remains largely unexplored. nih.govresearchgate.net There is a need for broader screening against a wider variety of cancer cell lines and other disease models to fully elucidate its therapeutic possibilities.

Structure-Activity Relationship (SAR) Studies: Systematic and comprehensive SAR studies are lacking. nih.gov While different derivatives have been synthesized, a clear understanding of how specific structural modifications influence biological activity is not yet established. This knowledge is crucial for the rational design of more potent and selective compounds.

Mechanism of Action: The precise molecular mechanisms underlying the observed biological activities, particularly the antitumor effects, are not fully understood. nih.gov While induction of apoptosis and ROS generation have been noted, the specific cellular targets and signaling pathways involved require further investigation.

In Vivo Studies: The majority of the current research has been conducted in vitro. nih.gov There is a significant gap in the translation of these findings to in vivo models to assess the efficacy, pharmacokinetics, and toxicology of these compounds in a living organism.

Synthesis Optimization: While synthetic methods exist, there is always room for improvement in terms of yield, scalability, and the use of more environmentally friendly reagents and conditions. Exploring alternative synthetic routes could lead to more efficient production of these compounds.

Exploration of Other Applications: The focus has been predominantly on anticancer and fluorescence applications. nih.gov The potential of these compounds in other areas, such as antimicrobial, antiviral, or anti-inflammatory agents, remains largely unexplored. researchgate.netnih.gov

Prospective Avenues for Future Academic Inquiry

The existing body of research provides a solid foundation for future investigations into this compound and its analogues. Future academic inquiry should focus on addressing the identified research gaps to unlock the full potential of this class of compounds.

Expanded Biological Evaluation: Future studies should involve screening a diverse library of this compound derivatives against a broad panel of human cancer cell lines and other disease targets. This will help to identify new therapeutic leads and broaden the scope of their potential applications.

In-Depth Mechanistic Studies: Elucidating the precise mechanisms of action is a critical next step. This could involve techniques such as proteomics, genomics, and molecular docking studies to identify the specific protein targets and signaling pathways modulated by these compounds. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation: A systematic approach to synthesizing and testing a wide array of derivatives will be essential to establish clear SARs. nih.gov This will guide the rational design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

In Vivo Efficacy and Safety Assessment: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic properties. This is a crucial step towards any potential clinical application.

Development of Novel Synthetic Methodologies: Research into new, more efficient, and greener synthetic strategies for the 3-oxo-3H-benzo[f]chromene core and its derivatives is warranted. koreascience.kr This could include the use of novel catalysts or flow chemistry techniques.

Exploration of Novel Applications: The unique photophysical properties of these compounds suggest potential applications beyond biological imaging. nih.gov Future research could explore their use in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent sensors for various analytes. nih.gov

By systematically addressing these areas, the scientific community can build upon the current knowledge and fully harness the potential of this compound and its derivatives for the development of new therapeutic agents and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 3-oxo-3H-benzo[f]chromene-2-carboxamide, and how can purity be ensured?

The compound is synthesized via FeCl₃-catalyzed cascade reactions, where FeCl₃ acts as a Lewis acid to promote cyclization and carboxylation. Key steps include:

  • Condensation of substituted benzaldehydes with active methylene compounds.
  • Purification via flash column chromatography (silica gel) and recrystallization (e.g., acetone/ethanol mixtures) to achieve >95% purity .
  • Validation by melting point analysis, ¹H/¹³C NMR, and HRMS to confirm molecular integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
  • HRMS : Verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁NO₃: 265.0739; observed: 265.0735) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement .

Q. How can researchers screen the biological activity of this compound?

  • In vitro antiproliferative assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves : Compare derivatives (e.g., ester vs. carboxamide substituents) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can DFT calculations predict the chemosensor potential of this compound?

  • Perform Frontier Molecular Orbital (FMO) analysis to evaluate electron transitions. For example, HOMO-LUMO gaps <3 eV suggest sensitivity to metal ions (e.g., Na⁺) .
  • Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model binding energies and orbital distributions .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • NMR discrepancies : Cross-validate with COSY/HSQC to confirm coupling patterns or assess solvent effects (e.g., DMSO vs. CDCl₃ shifts) .
  • X-ray refinement issues : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs, adjusting parameters like thermal displacement .

Q. What strategies enhance the fluorescence properties of this compound?

  • Introduce electron-donating groups (e.g., –OCH₃) at position 7 to redshift emission wavelengths. Ethyl/methyl esters show 10–15 nm Stokes shifts, while carboxamides exhibit higher quantum yields .
  • Optimize solvent polarity (e.g., DMF > ethanol) to reduce quenching and improve photostability .

Q. How can SAR studies improve antiproliferative efficacy?

  • Substituent variation : Replace the carboxamide with a cyano group (e.g., 3-oxo-3H-benzo[f]chromene-2-carbonitrile) to enhance membrane permeability .
  • In silico docking : Model interactions with kinases (e.g., EGFR) using AutoDock Vina to prioritize derivatives for synthesis .

Methodological Notes

  • Synthetic Optimization : Scale reactions using continuous flow reactors to improve yield (>80%) and reduce side products .
  • Data Reproducibility : Archive raw NMR/X-ray datasets in repositories like Zenodo for peer validation .
  • Ethical Compliance : Follow OECD guidelines for cytotoxicity testing, including negative controls (DMSO) and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.